1-Amino-4-tert-butylcyclohexane-1-carbonitrile

Description

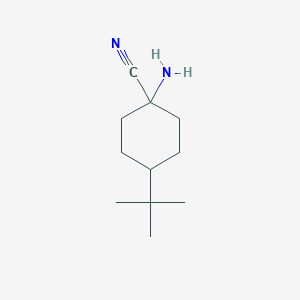

1-Amino-4-tert-butylcyclohexane-1-carbonitrile (CAS: 51327-00-5) is a cyclohexane derivative featuring a cyano group (-CN) and an amino group (-NH₂) at the 1-position, with a bulky tert-butyl substituent at the 4-position. Its hydrochloride salt has a molecular formula of C₁₁H₂₁ClN₂ and a molecular weight of 216.75 g/mol . The tert-butyl group introduces steric hindrance, which influences solubility, reactivity, and conformational stability . This compound is cataloged under PubChem CID 75413886 and is utilized in pharmaceutical and organic synthesis research, though specific applications remain proprietary .

Properties

Molecular Formula |

C11H20N2 |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

1-amino-4-tert-butylcyclohexane-1-carbonitrile |

InChI |

InChI=1S/C11H20N2/c1-10(2,3)9-4-6-11(13,8-12)7-5-9/h9H,4-7,13H2,1-3H3 |

InChI Key |

KRFKBXXGOKTNDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-tert-butylcyclohexane-1-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 4-tert-butylcyclohexanone with ammonia and hydrogen cyanide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-tert-butylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Oximes and nitriles.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Amino-4-tert-butylcyclohexane-1-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-4-tert-butylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Reactivity Differences

The tert-butyl group distinguishes 1-amino-4-tert-butylcyclohexane-1-carbonitrile from analogs with smaller or polar substituents. Key comparisons include:

1-Amino-4-methylcyclohexane-1-carbonitrile (PubChem data ): Substituent: Methyl (-CH₃) at the 4-position. Impact: Reduced steric bulk compared to tert-butyl, leading to higher solubility in polar solvents. Reactivity in hydrogenation or nucleophilic substitution reactions is likely enhanced due to lower steric shielding.

1-Amino-4-methoxycyclohexanecarbonitrile (Patent EP 3 858 835 A1 ): Substituent: Methoxy (-OCH₃) at the 4-position. This compound is a precursor to 1-(aminomethyl)-4-methoxycyclohexanamine, highlighting its utility in amine synthesis .

1-(4-Bromophenyl)cyclohexane-1-carbonitrile (CAS: 626603-27-8 ): Substituent: 4-Bromophenyl (-C₆H₄Br) at the 1-position. Impact: The aromatic bromine enhances halogen-bonding interactions, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura). The absence of an amino group reduces nucleophilic reactivity compared to the target compound.

Physicochemical Properties

Key Findings

- Substituent bulk (tert-butyl vs. methyl/methoxy) directly correlates with steric shielding and solubility.

- Electronic modulation (e.g., methoxy) enhances reactivity in specific synthetic pathways.

Unresolved Questions

- Detailed kinetic studies comparing hydrogenation rates of tert-butyl vs. methyl analogs.

- Thermodynamic stability of the tert-butyl derivative under acidic/basic conditions.

Biological Activity

Overview

1-Amino-4-tert-butylcyclohexane-1-carbonitrile (often referred to as 1-Amino-4-t-Bu-CyCN) is a chemical compound characterized by its unique structural features, including an amino group, a tert-butyl group, and a carbonitrile functional group. This compound has garnered attention in scientific research due to its potential biological activity and applications in drug development.

- Molecular Formula : C11H21N2

- Molecular Weight : 216.75 g/mol

- Appearance : White powder, often utilized in various scientific contexts.

Research indicates that this compound may interact with specific biological molecules, potentially acting as an inhibitor or activator of various enzymes or receptors. Its precise mechanism of action is still under investigation, but it is believed to influence cellular processes through modulation of biochemical pathways. This interaction could lead to therapeutic applications, particularly in neurological and metabolic disorders.

Enzyme Inhibition and Activation

Studies have shown that this compound can modulate the activity of certain enzymes, which may be crucial for its therapeutic effects. For instance, it has been suggested that the compound may inhibit specific enzyme pathways involved in neurotransmitter regulation, which could have implications for treating conditions like epilepsy and depression .

Neuroprotective Effects

The compound has been explored for its neuroprotective properties. In vitro studies indicate that it may reduce neuronal damage and improve cognitive functions following ischemic events. This aspect is particularly relevant in the context of developing treatments for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparative study highlights the differences between this compound and structurally similar compounds:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid | Contains a carboxylic acid group | Different reactivity due to the presence of the carboxylic acid |

| 1-Amino-4-tert-butylcyclohexane | Free base form without hydrochloride | Varies in solubility and stability compared to the hydrochloride salt |

The unique combination of functional groups in this compound imparts distinct chemical reactivity and potential biological activity compared to these similar compounds.

Neuroprotective Studies

A significant case study involved administering this compound in animal models subjected to induced ischemic brain injury. Results indicated a marked improvement in cognitive function and a reduction in neurological deficits, suggesting its potential utility as a neuroprotective agent .

Pharmacological Investigations

In pharmacological investigations, the compound was tested for its effects on AMPA receptors, which are critical for synaptic transmission in the central nervous system. The findings suggested that it could act as a positive modulator of these receptors, enhancing synaptic plasticity and potentially aiding in memory formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.